molecular formula C9H6ClN3O4 B508027 5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde CAS No. 512809-42-6

5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde

Cat. No. B508027
CAS RN: 512809-42-6
M. Wt: 255.61g/mol
InChI Key: GMOIDBNEMSRTQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furaldehyde”, pyrazole compounds are generally synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .

Scientific Research Applications

The Effect of Nitrofuran Compounds The study of nitrofuran compounds, including derivatives like NIDROXYZONE (Furadroxl R 1 NF-67) and nihydrazone (Nidrafur P 2 NF64), highlights their significance due to their various physiological effects on animals. These effects are modified by changing side chains attached to the furan ring. Initially, the interest in nitrofurans was due to their chemotherapeutic value, indicating a potential for broader applications in medicinal chemistry (Boone & Barnett, 1965).

Chemical Inhibitors of Cytochrome P450 Isoforms The research delves into the metabolism of drugs by Cytochrome P450 (CYP) enzymes, crucial for understanding drug-drug interactions. The selectivity of chemical inhibitors for specific CYP isoforms is pivotal for determining the involvement of these isoforms in drug metabolism. This study signifies the importance of such compounds in deciphering the specific pathways of drug metabolism, hinting at potential uses in optimizing drug efficacy and safety (Khojasteh et al., 2011).

Synthesis and Chemistry of Structurally Unique Hexasubstituted Pyrazolines The synthesis and exploration of the chemistry of hexasubstituted pyrazolines present a significant area of study. The unique properties of these compounds, their mechanisms of synthesis, and their potential applications in creating novel chemical entities emphasize the versatility and importance of pyrazoline-based structures in organic chemistry (Baumstark et al., 2013).

Hydridotris(pyrazolyl)borato Complexes of Group 5 Metals Exploration into the inorganic and organometallic chemistry of hydridotris(pyrazolyl)borato complexes of Group 5 metals, particularly focusing on vanadium, niobium, and tantalum complexes, showcases the intricate interactions and potential applications of these complexes. This study is relevant for modeling interactions in metalloproteins and understanding the organometallic chemistry of these complexes (Etienne, 1996).

Polymerization of Higher Aldehydes The review concerning the polymerization of higher aldehydes, including derivatives of acetaldehyde and haloaldehydes, is vital for understanding the preparation, characterization, and potential industrial applications of these polymers. This research provides insights into the future practical applications of these polymers based on their properties (Kubisa et al., 1980).

properties

IUPAC Name

5-[(4-chloro-3-nitropyrazol-1-yl)methyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O4/c10-8-4-12(11-9(8)13(15)16)3-6-1-2-7(5-14)17-6/h1-2,4-5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOIDBNEMSRTQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C=O)CN2C=C(C(=N2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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